molecular formula C14H14N6O3 B2557558 ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396765-83-5

ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2557558
CAS No.: 1396765-83-5
M. Wt: 314.305
InChI Key: RQMMGWQKIUODCW-UHFFFAOYSA-N
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Description

Ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at position 3 with an ethyl ester and at position 5 with a 1-methyl-1H-1,2,3-triazole-4-carboxamide group. This structure combines two pharmacologically significant motifs: the pyrazolo[1,5-a]pyridine scaffold, known for its bioactivity in medicinal chemistry, and the 1,2,3-triazole moiety, which enhances binding interactions through hydrogen bonding and dipole effects .

Synthetic routes for analogous compounds involve reactions of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines or diazonium salts, followed by cyclization (e.g., Scheme 1 in ). The presence of the triazole amide group is critical for modulating solubility and target affinity, as seen in antimicrobial and kinase inhibitor applications .

Properties

IUPAC Name

ethyl 5-[(1-methyltriazole-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c1-3-23-14(22)10-7-15-20-5-4-9(6-12(10)20)16-13(21)11-8-19(2)18-17-11/h4-8H,3H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMMGWQKIUODCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the triazole ring and the ester group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. The use of "click chemistry" has been particularly noted for its efficiency in forming triazole linkages, which contribute to the compound's structural integrity and biological activity.

Biological Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the pyrazolo[1,5-a]pyridine scaffold. For instance, derivatives have shown selective inhibition of c-Met kinases, which are implicated in various cancers. The compound's ability to modulate these pathways makes it a candidate for further development in cancer therapeutics .

Antimicrobial Properties
this compound exhibits significant antimicrobial activity. Research indicates that similar compounds have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects
The anti-inflammatory properties of related pyrazolo compounds have been documented. These compounds interact with key signaling pathways involved in inflammation and may serve as therapeutic agents for inflammatory diseases .

Material Science Applications

Fluorescent Probes
The unique structural features of this compound allow it to function as a fluorescent probe. Its photophysical properties make it suitable for use in biological imaging and tracking cellular processes .

Case Studies and Research Findings

Study Focus Findings
Study on c-Met InhibitionCancer ResearchIdentified potent inhibition of c-Met kinases by derivatives of pyrazolo compounds .
Antimicrobial EvaluationInfection ControlDemonstrated effectiveness against multiple bacterial strains .
Anti-inflammatory ActivityPharmacologyShowed potential in modulating inflammatory pathways .
Fluorescent PropertiesMaterial ScienceUtilized as a biomarker for cancer cell imaging .

Mechanism of Action

The mechanism of action of ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazolo[1,5-a]pyridine moieties play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Relevance
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate None at position 5 190.20 High solubility in organic solvents Intermediate for further functionalization
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate -NH₂ at position 5 205.22 Improved hydrogen bonding Precursor for HIV-1 reverse transcriptase inhibitors
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate -OCH₃ at position 5 220.23 Enhanced lipophilicity Potential kinase modulation
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate -Br at position 6, -OCH₃ at position 4 314.14 Electrophilic reactivity Fragment-based drug discovery (HIV-1)
Target Compound -NHCO(1-methyl-1H-1,2,3-triazol-4-yl) at position 5 ~317.29* Balanced solubility/bioactivity Antimicrobial/anticancer applications

*Estimated based on analogous structures.

Functional Group Impact

  • Triazole Amide vs. Amino Group: The 1,2,3-triazole amide in the target compound introduces a rigid, planar structure that enhances π-π stacking and hydrogen bonding compared to the primary amine in ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate. This improves target selectivity, as observed in triazole-containing antimicrobial agents .
  • Ester vs. Carboxylic Acid : The ethyl ester at position 3 increases membrane permeability compared to free carboxylic acids, as seen in pyrazolo[1,5-a]pyridine derivatives used in HIV research .

Biological Activity

Ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound features a pyrazolo[1,5-a]pyridine core substituted with a triazole moiety, which is known to enhance biological activity through various mechanisms. The presence of the triazole group is particularly significant as it can act as a bioisostere for amide groups, potentially improving binding affinity and metabolic stability.

Antiviral Activity

Recent studies have indicated that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit antiviral properties. For instance, derivatives have shown efficacy against β-coronaviruses by inhibiting CSNK2 activity, which is crucial for viral replication. The introduction of the 1,2,4-triazole group enhances this inhibitory effect by forming critical hydrogen bonds within the ATP-binding pocket of CSNK2 .

Antituberculosis Activity

A series of pyrazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their antitubercular activity. These compounds demonstrated excellent in vitro potency against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than 0.002 μg/mL against the H37Rv strain . The structure-activity relationship (SAR) studies highlighted that modifications on the side chains significantly influenced their efficacy.

Anticancer Potential

The anticancer properties of related pyrazolo compounds have been documented extensively. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines such as MCF7 and A549. Notably, some derivatives displayed IC50 values in the low micromolar range (e.g., 3.79 µM for MCF7), indicating potent growth inhibition .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound inhibits specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
  • Antiviral Mechanisms : By targeting viral replication processes through enzyme inhibition (e.g., CSNK2), these compounds can effectively reduce viral load.

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral potential of pyrazolo derivatives against β-coronaviruses, it was found that specific modifications to the triazole group significantly enhanced potency while maintaining metabolic stability. The compound's ability to form hydrogen bonds within the target site was crucial for its antiviral efficacy .

Case Study 2: Antitubercular Activity

Research focused on a series of pyrazolo[1,5-a]pyridine derivatives revealed that certain compounds exhibited remarkable activity against drug-resistant Mtb strains. For instance, compound 6j demonstrated an MIC of less than 0.002 μg/mL against resistant strains and favorable pharmacokinetic properties in animal models (AUC = 15638 h·μg/L) .

Data Tables

Biological ActivityCompoundMIC/IC50 ValueReference
AntiviralEthyl 5-(1-methyl-1H-1,2,3-triazole)Effective against β-coronaviruses
AntitubercularCompound 6j < 0.002 μg/mL (H37Rv)
AnticancerMCF7 Cell LineIC50 = 3.79 µM

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